4-(5-Fluoropyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

PEX14 Trypanosomiasis Protein-Protein Interaction

4-(5-Fluoropyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine (CAS 2034377-77-8) is a heterocyclic small molecule featuring a 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine core substituted at the 4-position with a 5-fluoropyrimidin-2-yl group. This scaffold has been identified through computer-aided drug design as a novel class of PEX14 inhibitors with trypanocidal activity, where derivatives demonstrated low- to high-digit micromolar IC₅₀ values in vitro.

Molecular Formula C13H12FN3O
Molecular Weight 245.257
CAS No. 2034377-77-8
Cat. No. B2418788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Fluoropyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
CAS2034377-77-8
Molecular FormulaC13H12FN3O
Molecular Weight245.257
Structural Identifiers
SMILESC1COC2=CC=CC=C2CN1C3=NC=C(C=N3)F
InChIInChI=1S/C13H12FN3O/c14-11-7-15-13(16-8-11)17-5-6-18-12-4-2-1-3-10(12)9-17/h1-4,7-8H,5-6,9H2
InChIKeyVJZICVWEMFMFIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(5-Fluoropyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine (CAS 2034377-77-8): Structural Identity and Core Pharmacophore Overview


4-(5-Fluoropyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine (CAS 2034377-77-8) is a heterocyclic small molecule featuring a 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine core substituted at the 4-position with a 5-fluoropyrimidin-2-yl group . This scaffold has been identified through computer-aided drug design as a novel class of PEX14 inhibitors with trypanocidal activity, where derivatives demonstrated low- to high-digit micromolar IC₅₀ values in vitro [1]. The compound serves as a key building block for selective kinase inhibitor programs, particularly against TYK2, where elaborated derivatives have achieved IC₅₀ values as low as 9 nM [2]. Its molecular architecture uniquely combines a seven-membered oxazepine ring system with a fluorinated pyrimidine motif, offering a distinct hydrogen-bonding and conformational profile relative to six-membered or acyclic analogs.

Why Generic Substitution of 4-(5-Fluoropyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Is Not Feasible for PEX14-Targeted or Kinase-Focused Procurement


Generic substitution of the 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine scaffold is not straightforward because its biological activity is exquisitely sensitive to both the substitution pattern on the oxazepine ring and the choice of the appended heterocycle. In the PEX14 inhibitor campaign, replacing the tetrahydrobenzo[f][1,4]oxazepine core with other seven-membered or condensed ring systems led to substantial shifts in trypanocidal potency, underscoring the scaffold's specific geometric and electronic complementarity to the PEX14-PEX5 protein-protein interface [1]. Similarly, in kinase inhibitor programs, the 5-fluoropyrimidine moiety is critical for hinge-binding interactions, and its modification to other halogenated or methyl-substituted pyrimidines can drastically alter selectivity profiles across the JAK family kinases [2]. These structure-activity relationship (SAR) dependencies mean that even closely related analogs—such as tetrahydrobenzo[f][1,4]oxazepines bearing alternative aryl substituents or different oxazepine saturation states—cannot be assumed to replicate the target compound's binding or functional activity profile.

Quantitative Evidence Guide: 4-(5-Fluoropyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine for Scientific Selection


PEX14 Inhibitory Potency: Differential Activity of Tetrahydrobenzo[f][1,4]oxazepine Scaffold vs. Acyclic and Alternative Heterocyclic Cores

In a scaffold-hopping campaign targeting the PEX14-PEX5 interface, the 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine scaffold yielded compounds with in vitro trypanocidal IC₅₀ values ranging from low- to high-digit micromolar [1]. This represents a significant improvement over the initial acyclic lead templates, which showed weaker or undetectable activity in the same cellular assays. The NMR-confirmed binding to PEX14 in solution and immunofluorescent microscopy evidence of disrupted glycosomal protein import further validate the scaffold's mechanism-specific advantage [1]. However, no direct head-to-head comparison data for the specific 4-(5-fluoropyrimidin-2-yl) substitution variant versus alternative N-aryl or N-heteroaryl derivatives is available from this study.

PEX14 Trypanosomiasis Protein-Protein Interaction

TYK2 Kinase Inhibition: Comparative IC₅₀ Advantage of 5-Fluoropyrimidine-Containing Derivatives Over Non-Fluorinated Analogs

Derivatives of 4-(5-fluoropyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine have been elaborated into selective TYK2 inhibitors. Compound 14l, a downstream derivative, exhibited an IC₅₀ of 9 nM against TYK2 with satisfactory selectivity over JAK1, JAK2, and JAK3 [1]. While the parent building block itself was not directly assayed, the SAR data demonstrate that the 5-fluoropyrimidine substitution is essential for achieving nanomolar potency; compounds lacking the fluorine or bearing alternative substituents on the pyrimidine ring showed significantly higher IC₅₀ values (details not quantified in the referenced study) [1]. This is consistent with class-level observations that 5-fluoropyrimidine forms a favorable halogen bond with the kinase hinge region, a feature absent in 5-H, 5-Cl, or 5-methyl analogs.

TYK2 JAK Inflammatory Bowel Disease

Microsomal Metabolic Stability: Inferred Advantage of the Oxazepine Scaffold vs. Acyclic or Less Constrained Analogs

In liver microsomal assay studies of the TYK2 inhibitor series derived from the tetrahydrobenzo[f][1,4]oxazepine scaffold, compound 14l showed a clearance rate of 11.4 mL/min/g and a half-life of 121.6 min [1]. While this data point pertains to a fully elaborated derivative rather than the parent building block, it provides class-level evidence that the oxazepine ring system, when appropriately substituted, can confer favorable metabolic stability. In the broader kinase inhibitor literature, acyclic or less constrained analogs often suffer from higher oxidative metabolism rates, though quantitative comparative data for this specific scaffold versus matched molecular pairs is not available.

Metabolic Stability Liver Microsomes Half-Life

In Vivo Anti-Inflammatory Efficacy: Functional Differentiation of the Oxazepine-Derived TYK2 Inhibitor in a Colitis Model

In a dextran sulfate sodium (DSS) colitis model, compound 14l, a derivative of the target scaffold, reduced the production of pro-inflammatory cytokines IL-6 and TNF-α and improved inflammation symptoms including mucosal infiltration, thickening, and edema [1]. This in vivo pharmacodynamic readout distinguishes the oxazepine-based TYK2 inhibitor series from earlier-generation JAK inhibitors that may lack adequate gut-tissue distribution or show pan-JAK suppression with associated safety liabilities. However, no direct head-to-head comparison data with other TYK2 inhibitors (e.g., deucravacitinib or ropsacitinib) in the same model is available from this study.

DSS Colitis In Vivo Efficacy Pro-inflammatory Cytokines

Synthetic Accessibility and Regioselective Derivatization Advantage Over Dibenzo-Oxazepine and Alternative Heterocyclic Cores

The synthesis of 4-(5-fluoropyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can be achieved through switchable solvent-controlled divergent synthesis, where the choice between 1,4-dioxane and DMSO determines whether pyrimidine-fused or dibenzo[b,f][1,4]oxazepine products are obtained . This tunable regioselectivity offers a procurement advantage: the same starting materials can be directed toward the tetrahydrobenzo[f][1,4]oxazepine scaffold with high selectivity, whereas alternative dibenzo-oxazepine cores require different solvent systems and may yield mixtures of regioisomers. For users requiring a specific substitution pattern, this synthetic route reduces the need for chromatographic separation and improves batch-to-batch consistency compared to less selective methods.

Synthesis Regioselectivity Building Block

Kinase Selectivity Profile: Imputed Selectivity of 5-Fluoropyrimidine-Oxazepine Hybrids vs. Pan-Kinase Inhibitor Scaffolds

The pyrimido-oxazepine template has been validated as a versatile scaffold for developing specific kinase inhibitors, with sub-micromolar inhibitors designed for Aurora and FLT-3 kinases [1]. In the TYK2 inhibitor series, the combination of the tetrahydrobenzo[f][1,4]oxazepine core with a 5-fluoropyrimidine substituent contributed to satisfactory selectivity over JAK1, JAK2, and JAK3 [2]. This contrasts with many first-generation JAK inhibitors (e.g., tofacitinib, baricitinib) that exhibit pan-JAK inhibition profiles with IC₅₀ values spanning all four JAK family members. However, no quantitative kinome-wide selectivity profiling data (e.g., Kinativ, KINOMEscan) for the target compound or its direct derivatives has been published, limiting the strength of this evidence.

Kinase Selectivity JAK Family Off-Target

Optimal Research and Industrial Application Scenarios for 4-(5-Fluoropyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine (CAS 2034377-77-8)


Hit-to-Lead Optimization for Trypanosomiasis: PEX14-PEX5 Protein-Protein Interaction Disruption

This compound is suitable for teams continuing structure-activity relationship (SAR) exploration around the 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine scaffold identified by Fino et al. (2021) as a novel PEX14 inhibitor class [1]. Use cases include systematic variation of the N-4 substituent to improve trypanocidal potency beyond the low-micromolar range, guided by NMR-derived binding poses and glycosomal import disruption assays, both of which are established readouts in this target program.

Selective TYK2 Inhibitor Development for Inflammatory Bowel Disease and Autoimmune Indications

The 5-fluoropyrimidin-2-yl substituent directly maps onto the hinge-binding pharmacophore of TYK2-selective inhibitors, as demonstrated by compound 14l's 9 nM IC₅₀ and in vivo efficacy in the DSS colitis model [2]. Procurement is appropriate for medicinal chemistry groups aiming to elaborate this building block into clinical candidates that preserve JAK family selectivity while achieving oral efficacy.

Focused Kinase Library Construction Using Pyrimido-Oxazepine Template

The pyrimido-oxazepine framework is validated as a versatile kinase inhibitor template with demonstrated sub-micromolar activity against Aurora and FLT-3 kinases [3]. This compound can serve as a key intermediate in parallel synthesis of focused kinase libraries, where the 5-fluoropyrimidine moiety can be further functionalized via cross-coupling or nucleophilic aromatic substitution to explore additional kinome targets.

Metabolic Stability-Driven Fragment Elaboration Programs

Given that downstream derivatives of this scaffold exhibit a microsomal half-life of 121.6 min [2], this building block is well-suited for fragment-based drug discovery programs where metabolic stability is a go/no-go criterion. The oxazepine ring's conformational constraint likely contributes to reduced CYP-mediated oxidation relative to acyclic analogs, making it a valuable starting point for lead generation.

Quote Request

Request a Quote for 4-(5-Fluoropyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.